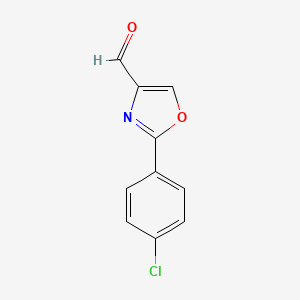

2-(4-Chlorophenyl)oxazole-4-carbaldehyde

描述

Historical Development and Significance of Oxazole (B20620) Heterocycles in Organic Chemistry

The history of oxazole chemistry dates back to the 19th and early 20th centuries, with notable contributions from pioneering chemists. Classic synthetic methods such as the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, and the Fischer oxazole synthesis from cyanohydrins and aldehydes, laid the groundwork for accessing this heterocyclic system. ijpsonline.comresearchgate.net These early methods were crucial in establishing the fundamental reactivity and stability of the oxazole ring.

Oxazole and its derivatives have since become recognized for their immense significance in organic chemistry and related sciences. tandfonline.comnih.gov This is largely due to their presence in a wide array of natural products and their utility as key structural motifs in medicinal chemistry. nih.gov The oxazole ring is a bioisostere for amide and ester groups, allowing it to modulate the physicochemical properties of a molecule, such as polarity and hydrogen bonding capacity, which are critical for drug-receptor interactions. mdpi.com

The broad spectrum of biological activities associated with oxazole-containing compounds underscores their importance. nih.gov Derivatives have been found to exhibit properties including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. nih.govmdpi.com This pharmacological versatility has cemented the oxazole scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.

The Oxazole-4-Carbaldehyde (B56818) Moiety as a Versatile Synthetic Intermediate

The oxazole-4-carbaldehyde moiety is a particularly valuable building block in synthetic organic chemistry. The aldehyde functional group is highly reactive and serves as a linchpin for a multitude of chemical transformations. This allows chemists to introduce molecular diversity and build more complex structures from a relatively simple starting material.

The reactivity of the oxazole ring itself is influenced by its substituents. While electrophilic substitution on an unsubstituted oxazole ring is difficult, it preferentially occurs at the C5 position. pharmaguideline.com However, the aldehyde group at the C4 position provides a reliable handle for various reactions. It can participate in a wide range of classic carbonyl chemistry, including:

Condensation reactions: Reacting with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other C-N bond-containing structures.

Wittig-type reactions: Allowing for the formation of carbon-carbon double bonds and the extension of carbon chains.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important functional groups.

Cycloaddition reactions: The oxazole ring can act as a diene in Diels-Alder reactions, providing a pathway to synthesize pyridine (B92270) derivatives. pharmaguideline.com

This synthetic flexibility makes oxazole-4-carbaldehydes key intermediates for creating libraries of diverse compounds for biological screening and for the total synthesis of complex natural products. ijpsonline.com

Rationales for Investigating the 2-(4-Chlorophenyl)oxazole-4-carbaldehyde Structure

The specific structure of this compound is of significant interest due to the combination of its constituent parts, each of which contributes to its potential utility, particularly in medicinal chemistry.

The 2-aryl-oxazole scaffold is a common feature in many biologically active molecules. The aryl group at the 2-position can engage in various interactions with biological targets, such as pi-stacking and hydrophobic interactions. Modifying the substituents on this aryl ring is a common strategy in drug design to fine-tune activity and pharmacokinetic properties.

The presence of a 4-chlorophenyl group is particularly noteworthy. Halogen atoms, especially chlorine, are frequently incorporated into drug candidates to enhance biological activity. The chlorine atom is lipophilic, which can improve a molecule's ability to cross cell membranes. Furthermore, it is an electron-withdrawing group that can alter the electronic properties of the aromatic ring, potentially influencing binding affinity to target proteins. Numerous heterocyclic compounds containing a 4-chlorophenyl moiety have demonstrated potent biological effects, including anticancer and antimicrobial activities. nih.govbiointerfaceresearch.comderpharmachemica.com

Therefore, the rationale for investigating this compound is based on a convergent strategy:

The oxazole core provides a stable, pharmacologically privileged scaffold.

The 4-carbaldehyde group offers a versatile synthetic handle for the creation of a wide range of derivatives.

The 2-(4-chlorophenyl) substituent is a well-established motif in medicinal chemistry, known to enhance the biological activity of heterocyclic compounds.

By combining these features, this compound emerges as a promising platform for the discovery of novel compounds with potential therapeutic applications. Research on this and structurally related molecules aims to explore new chemical space and develop agents that can address unmet medical needs. biointerfaceresearch.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-chlorophenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPDSKOSYPXVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574042 | |

| Record name | 2-(4-Chlorophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59398-91-3 | |

| Record name | 2-(4-Chlorophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Aspects of 2 4 Chlorophenyl Oxazole 4 Carbaldehyde

Intrinsic Reactivity of the Oxazole (B20620) Heterocycle

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. wikipedia.org Its reactivity is a product of its electronic properties and aromatic character.

Electronic Properties and Aromaticity Considerations

Oxazole is an aromatic compound, possessing a planar, unsaturated ring structure with a delocalized 6π electron system. chemicalbook.comnumberanalytics.com The atoms in the ring, three carbons, one nitrogen, and one oxygen, are all sp2 hybridized and planar. tandfonline.com However, the presence of the highly electronegative oxygen atom leads to an uneven delocalization of the π electrons, making it less aromatic than analogous heterocycles like thiazole. wikipedia.orgtandfonline.com This reduced aromaticity contributes to its higher reactivity. numberanalytics.com The nitrogen atom in the oxazole ring behaves similarly to pyridine (B92270), while the oxygen atom is comparable to that in furan. chemicalbook.com Oxazoles are weakly basic, with the conjugate acid of the parent oxazole having a pKa of 0.8. wikipedia.org

The electronic structure of the oxazole ring is influenced by the substituents attached to it. The presence of electron-donating groups can increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the ring's electron density, rendering it more reactive towards nucleophiles. numberanalytics.com

Regioselectivity in Electrophilic and Nucleophilic Transformations

The positions on the oxazole ring exhibit different levels of reactivity. The acidity of the hydrogen atoms follows the order C2 > C5 > C4. tandfonline.com

Electrophilic Substitution: Electrophilic substitution reactions on the oxazole ring are generally difficult unless an electron-releasing substituent is present. pharmaguideline.com When such activating groups are present, electrophilic attack occurs preferentially at the C5 position. numberanalytics.comsemanticscholar.org

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are rare and typically require the presence of a good leaving group. semanticscholar.org The C2 position is the most susceptible to nucleophilic attack, especially when electron-withdrawing groups are present at C4, as they make the C2 position more electron-deficient. pharmaguideline.com Halogen atoms at the C2 position of the oxazole ring can be readily replaced by nucleophiles. pharmaguideline.com However, nucleophilic attack on the oxazole ring often leads to ring cleavage rather than substitution. pharmaguideline.com For instance, oxazoles can be converted to imidazoles in the presence of ammonia (B1221849) or formamide. pharmaguideline.com

Deprotonation, a key step in many reactions, occurs most readily at the C2 position. wikipedia.org The resulting lithiated oxazole can then react with various electrophiles. wikipedia.orgrsc.org

Transformations Involving the Carbaldehyde Moiety

The carbaldehyde group at the C4 position of 2-(4-chlorophenyl)oxazole-4-carbaldehyde is a versatile functional group that can undergo a variety of chemical transformations.

Condensation Reactions and Imine Formation

The aldehyde group readily undergoes condensation reactions with primary and secondary amines to form imines, also known as Schiff bases. mdpi.comresearchgate.net This reaction is a fundamental process in organic chemistry and typically proceeds through a hemiaminal intermediate. mdpi.com The formation of the imine is a reversible process, and to drive the reaction to completion, the water generated as a byproduct is often removed. nih.gov A wide range of amines can be used in these reactions, and various catalysts, such as acids or organocatalysts like pyrrolidine, can facilitate the transformation. organic-chemistry.org

The general mechanism for imine formation involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by a proton transfer to form a carbinolamine (hemiaminal). Subsequent dehydration of this intermediate leads to the formation of the imine. researchgate.net

Table 1: Examples of Condensation Reactions for Imine Formation

| Reactants | Catalyst/Conditions | Product Type |

|---|---|---|

| Aromatic aldehydes, alkyl bromides, aqueous ammonia | Mild, three-component reaction | Imines |

| Aldehydes, non-volatile amines | Microwave irradiation, solvent-free | Imines |

| Aldehydes, amines | Pyrrolidine (organocatalyst) | Aldimines |

This table is a generalized representation based on common organic reactions and may not reflect specific studies on this compound.

Redox Chemistry of the Aldehyde Group

The aldehyde group can be both oxidized and reduced, providing access to other important functional groups.

Oxidation: The carbaldehyde group can be oxidized to the corresponding carboxylic acid, 2-(4-chlorophenyl)oxazole-4-carboxylic acid. Common oxidizing agents used for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). Additionally, aldehyde oxidase, a cytosolic enzyme, can catalyze the ring oxidation of some oxazole derivatives to 2-oxazolones. nih.gov

Reduction: The aldehyde group can be reduced to a primary alcohol, 2-(4-chlorophenyl)oxazole-4-methanol. Typical reducing agents for this conversion include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4).

Derivatization to Carboxylic Acids, Esters, and Other Carbonyl Derivatives

Following the oxidation of the carbaldehyde to a carboxylic acid, further derivatization is possible. Carboxylic acids can be converted into a variety of other functional groups, including esters and amides. thermofisher.com

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be activated, for example, by converting it to an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), before reacting with an alcohol. thermofisher.com

Amide Formation: Similarly, the carboxylic acid can be coupled with amines to form amides. This reaction is often facilitated by coupling agents used in peptide synthesis to prevent racemization. thermofisher.com

The development of one-pot synthesis methods allows for the creation of complex, multi-substituted oxazoles from carboxylic acids, amino acids, and boronic acids, highlighting the versatility of these derivatives in organic synthesis. beilstein-journals.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiazole |

| Pyridine |

| Furan |

| Imidazole |

| 2-(4-Chlorophenyl)oxazole-4-carboxylic acid |

| Potassium permanganate |

| Chromium trioxide |

| 2-oxazolone |

| 2-(4-Chlorophenyl)oxazole-4-methanol |

| Sodium borohydride |

| Lithium aluminum hydride |

Influence of the 4-Chlorophenyl Substituent on Reaction Pathways

The reactivity of the heterocyclic compound this compound is significantly modulated by the electronic and steric properties of the 4-chlorophenyl substituent attached to the C2 position of the oxazole ring. This substituent plays a crucial role in directing the course of chemical transformations by influencing the electron density distribution within the oxazole core and affecting the accessibility of reactive sites.

The 4-chlorophenyl group is characterized by its inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R). The chlorine atom, being highly electronegative, pulls electron density away from the phenyl ring through the sigma bond. This inductive effect is transmitted to the oxazole ring, leading to a general decrease in electron density across the heterocyclic system.

This electron-withdrawing nature of the 4-chlorophenyl group has a pronounced impact on the reactivity of the oxazole-4-carbaldehyde (B56818) moiety, particularly in reactions involving nucleophiles. The reduced electron density at the C2 and C5 positions of the oxazole ring, as well as at the carbonyl carbon of the aldehyde group, renders these sites more electrophilic and thus more susceptible to nucleophilic attack. pharmaguideline.comderpharmachemica.com In contrast, electrophilic substitution reactions on the oxazole ring are generally disfavored due to this deactivation, requiring the presence of strong electron-donating groups to proceed efficiently. pharmaguideline.com

Systematic studies on related compounds, such as (Z)-4-benzylidene-2-(substituted phenyl)-4H-oxazol-5-ones, have provided valuable insights into the quantitative effects of substituents on the phenyl ring. In these systems, a direct correlation has been observed between the electronic nature of the substituent and the rates of reactions like base-catalyzed hydrolysis. Electron-withdrawing groups, analogous to the 4-chlorophenyl group, have been shown to accelerate the rate of nucleophilic attack on the heterocyclic ring.

Furthermore, the steric bulk of the 2-aryl substituent can influence the approach of reactants. While the 4-chlorophenyl group is not exceptionally bulky, its presence can still create some steric hindrance, potentially affecting the regioselectivity of certain reactions. However, for many transformations, the electronic effects are considered to be the dominant factor in determining the reaction pathway.

The following table summarizes the expected influence of the 4-chlorophenyl substituent on various reaction types at the oxazole-4-carbaldehyde core:

| Reaction Type | Influence of 4-Chlorophenyl Group | Mechanistic Rationale |

| Nucleophilic Addition to Aldehyde | Rate Enhancement | The electron-withdrawing nature of the substituent increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. |

| Nucleophilic Attack on Oxazole Ring | Increased Susceptibility | The overall electron deficiency of the oxazole ring, induced by the substituent, facilitates attack by nucleophiles, potentially leading to ring-opening or substitution reactions. |

| Electrophilic Aromatic Substitution | Rate Retardation | The deactivating effect of the substituent reduces the electron density of the oxazole ring, making it less reactive towards electrophiles. |

It is important to note that while these trends are generally predictable, the specific outcomes of reactions will also depend on the nature of the attacking reagent, solvent, and reaction conditions. Detailed kinetic and mechanistic studies on this compound are essential to fully elucidate the nuanced interplay of electronic and steric effects in its chemical transformations.

Derivatization Strategies and Structure Activity Relationship Sar at the Molecular Level

Functional Group Interconversions of the Carbaldehyde

The carbaldehyde group at the C4-position of the oxazole (B20620) ring is a versatile functional handle for a wide array of chemical transformations. These interconversions allow for the introduction of diverse functional groups, which can significantly alter the molecule's steric and electronic properties, as well as its potential for intermolecular interactions.

Key interconversions include:

Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(4-chlorophenyl)oxazole-4-carboxylic acid, using various oxidizing agents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like sodium chlorite (B76162) (NaClO2). organic-chemistry.org This introduces a key hydrogen bond donor and acceptor, which can be crucial for binding to biological targets. The resulting carboxylic acid can be further derivatized into esters, amides, or other acid derivatives. nih.gov

Reduction to Alcohol: The carbaldehyde can be reduced to the primary alcohol, (2-(4-chlorophenyl)oxazol-4-yl)methanol. openstax.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.org The resulting alcohol can serve as a hydrogen bond donor and a point for further functionalization, such as ether or ester formation.

Formation of Imines and Schiff Bases: Condensation of the carbaldehyde with primary amines yields imines (Schiff bases). This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of derivatives with diverse substituents introduced via the amine component.

Reductive Amination: The intermediate imine can be reduced in situ to form a secondary amine. This two-step, one-pot reaction provides a direct route to introduce aminomethyl groups with various substituents, enhancing the basicity and hydrogen bonding capacity of the molecule. mdpi.com

Formation of Oximes: Reaction with hydroxylamine (B1172632) (NH2OH) converts the carbaldehyde into an oxime. ijprajournal.comorganic-chemistry.org Oximes can exist as E/Z isomers and introduce new hydrogen bonding possibilities. They can also serve as precursors for other functional groups.

Wittig Reaction and Related Olefinations: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) allow for the conversion of the carbonyl group into a carbon-carbon double bond, enabling the introduction of a wide range of substituted vinyl groups.

| Reaction Type | Reagent(s) | Resulting Functional Group | Potential for New Interactions |

|---|---|---|---|

| Oxidation | KMnO₄, NaClO₂ | Carboxylic Acid | H-bond donor/acceptor, ionic interactions |

| Reduction | NaBH₄, LiAlH₄ | Alcohol | H-bond donor/acceptor |

| Reductive Amination | R-NH₂, NaBH₃CN | Secondary Amine | H-bond donor/acceptor, basic center |

| Oximation | NH₂OH·HCl | Oxime | H-bond donor/acceptor |

| Wittig Reaction | Ph₃P=CHR | Alkene | Hydrophobic interactions, π-π stacking |

Chemical Modifications of the Oxazole Ring and Phenyl Moiety

Beyond the carbaldehyde, both the central oxazole heterocycle and the peripheral phenyl ring are amenable to modification, offering further avenues to modulate molecular properties.

Oxazole Ring: The oxazole ring is an electron-rich heterocycle, but its reactivity is influenced by the substituents. The C5 position is generally the most susceptible to electrophilic attack. chempedia.info However, a more versatile strategy for functionalization is deprotonation followed by reaction with an electrophile. nih.gov

Metallation and Functionalization: The hydrogen at the C5 position of the oxazole ring can be abstracted by a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to form an organolithium species. This nucleophilic intermediate can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO2) to install new substituents at the C5 position. researchgate.net More regioselective functionalization can be achieved using directed metallation strategies. researchgate.netacs.org

Phenyl Moiety: The 4-chlorophenyl ring can be modified through electrophilic aromatic substitution. The chlorine atom is an ortho-, para-directing deactivator, while the oxazole ring is generally considered a deactivating group. Therefore, further substitution on the phenyl ring is challenging but can be achieved under forcing conditions. masterorganicchemistry.comlibretexts.org Potential reactions include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Further halogenation (e.g., bromination) can be achieved using a halogen in the presence of a Lewis acid catalyst.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group.

These modifications alter the electronic profile of the phenyl ring, which can be critical for interactions such as π-π stacking.

Design Principles for Scaffold Optimization through Systematic Derivatization

The systematic derivatization of the 2-(4-Chlorophenyl)oxazole-4-carbaldehyde scaffold is guided by established principles of medicinal chemistry aimed at optimizing the structure-activity relationship (SAR). The goal is to identify derivatives with improved potency, selectivity, and drug-like properties. researchgate.net The oxazole scaffold itself is considered a valuable component in drug design due to its rigid structure, which can enhance selectivity for biological targets. researchgate.net

The derivatization strategies at the carbaldehyde, oxazole, and phenyl positions are employed to fine-tune the molecule's properties. For instance, converting the aldehyde to an amide introduces a group capable of forming strong hydrogen bonds, a feature often exploited in apoptosis inducers based on the 2-phenyl-oxazole-4-carboxamide scaffold. nih.gov The introduction of various substituents allows for the exploration of steric and electronic requirements within a target's binding site.

| Modification Site | Strategy | Objective | Example Derivative |

|---|---|---|---|

| Carbaldehyde (C4) | Conversion to Amide | Introduce H-bond donor/acceptor | 2-(4-Chlorophenyl)oxazole-4-carboxamide |

| Oxazole Ring (C5) | Alkylation via Metallation | Probe steric tolerance, add hydrophobic groups | 2-(4-Chlorophenyl)-5-methyloxazole-4-carbaldehyde |

| Phenyl Ring (C2) | Varying Substituents | Modulate electronics and hydrophobic interactions | 2-(4-Trifluoromethylphenyl)oxazole-4-carbaldehyde |

The nature and position of substituents play a pivotal role in dictating the non-covalent interactions between the molecule and its biological target.

Hydrogen Bonding: As discussed, converting the carbaldehyde to an alcohol, amide, or carboxylic acid introduces potent hydrogen bond donors and acceptors. These groups can form directional interactions with amino acid residues in a protein's active site, significantly contributing to binding affinity.

π-π Stacking: The aromatic 4-chlorophenyl ring and the oxazole ring itself can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The strength of this interaction is modulated by the electronic nature of the substituents on the phenyl ring. researchgate.netnih.gov Electron-withdrawing groups, such as the existing chlorine atom, can enhance stacking interactions by reducing electron repulsion between the π-systems. rsc.orgacs.org Conversely, electron-donating groups may have the opposite effect.

While the parent compound, this compound, is achiral, many of the derivatization strategies can introduce stereocenters.

Reduction of the Carbaldehyde: Reduction of the carbaldehyde to an alcohol does not create a chiral center. However, if a nucleophile other than hydride (e.g., a Grignard reagent or an organolithium reagent) is added to the aldehyde, a secondary alcohol with a new chiral center at the carbinol carbon is formed.

Asymmetric Synthesis: When a chiral center is introduced, it is often necessary to synthesize and test each enantiomer separately, as they frequently exhibit different biological activities and pharmacokinetic profiles. This can be achieved through stereoselective synthesis, using chiral reagents or catalysts, or by separation of a racemic mixture.

The three-dimensional arrangement of atoms is critical for a molecule's ability to fit into a specific binding site. Therefore, when derivatization introduces chirality, a full understanding of the SAR requires the evaluation of the individual stereoisomers.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde. The molecule's structure suggests a distinct set of signals in both proton and carbon NMR spectra.

The ¹H NMR spectrum is expected to display four unique signals corresponding to the six protons in the molecule. The aldehyde proton (-CHO) is anticipated to appear as a sharp singlet in the most downfield region, typically around 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The lone proton on the oxazole (B20620) ring (H-5) is also expected to be a singlet and resonate at a downfield chemical shift, predicted to be in the range of 8.3-8.5 ppm, influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

The protons of the 4-chlorophenyl group will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the oxazole ring (H-2' and H-6') are expected to resonate at approximately 8.0-8.2 ppm, while the two protons meta to the oxazole ring (H-3' and H-5') are predicted to appear slightly upfield, around 7.5-7.7 ppm. Both signals would exhibit a typical ortho-coupling constant (J) of about 8-9 Hz.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CHO | 9.9 – 10.1 | Singlet (s) | 1H |

| H-5 (oxazole) | 8.3 – 8.5 | Singlet (s) | 1H |

| H-2', H-6' (aromatic) | 8.0 – 8.2 | Doublet (d) | 2H |

| H-3', H-5' (aromatic) | 7.5 – 7.7 | Doublet (d) | 2H |

The ¹³C NMR spectrum is predicted to show eight distinct signals for the ten carbon atoms, as symmetry in the 4-chlorophenyl ring results in two pairs of equivalent carbons. The aldehyde carbonyl carbon is the most deshielded, expected in the 185-195 ppm region. The carbons of the oxazole ring are predicted at approximately 161-163 ppm (C-2), 140-142 ppm (C-4), and 152-154 ppm (C-5).

Within the 4-chlorophenyl ring, the carbon directly attached to the oxazole ring (C-1') and the carbon bearing the chlorine atom (C-4') are quaternary and are expected to resonate around 125-127 ppm and 138-140 ppm, respectively. The four aromatic CH carbons will give two signals: one for C-2' and C-6' (around 128-130 ppm) and another for C-3' and C-5' (around 129-131 ppm).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 185 – 195 |

| C-2 (oxazole) | 161 – 163 |

| C-5 (oxazole) | 152 – 154 |

| C-4 (oxazole) | 140 – 142 |

| C-4' (aromatic, C-Cl) | 138 – 140 |

| C-3', C-5' (aromatic, CH) | 129 – 131 |

| C-2', C-6' (aromatic, CH) | 128 – 130 |

| C-1' (aromatic, C-C) | 125 – 127 |

Two-dimensional NMR experiments are essential for confirming the assignments from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a clear correlation cross-peak between the aromatic signals at ~8.1 ppm (H-2'/H-6') and ~7.6 ppm (H-3'/H-5'), confirming their ortho relationship. No other correlations are expected due to the lack of other vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively link each proton to its directly attached carbon. Expected correlations include: H-5 (~8.4 ppm) to C-5 (~153 ppm), the aldehyde proton (~10.0 ppm) to the aldehyde carbon (~190 ppm), and the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between the different fragments of the molecule. Key long-range (2-3 bond) correlations would include:

The aldehyde proton (~10.0 ppm) to the oxazole C-4 (~141 ppm).

The oxazole H-5 proton (~8.4 ppm) to oxazole C-4 (~141 ppm) and C-2 (~162 ppm).

The aromatic protons H-2'/H-6' (~8.1 ppm) to the oxazole C-2 (~162 ppm), confirming the link between the phenyl and oxazole rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band for the aldehyde carbonyl (C=O) stretch, which is expected around 1700-1715 cm⁻¹ due to conjugation with the oxazole ring. libretexts.orgpressbooks.pubvscht.czlibretexts.org Another diagnostic feature for the aldehyde is the C-H stretching vibration, which typically appears as a pair of weak to medium bands near 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.orgpressbooks.pub

Other significant absorptions would include C=C and C=N stretching vibrations from the aromatic and oxazole rings in the 1450-1610 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the C-Cl stretch would produce a strong band in the fingerprint region, typically between 1000-1100 cm⁻¹.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 – 3050 | Medium |

| Aldehyde C-H Stretch | 2850 and 2750 | Weak-Medium |

| Aldehyde C=O Stretch | 1715 – 1700 | Strong, Sharp |

| Aromatic/Oxazole C=C & C=N Stretch | 1610 – 1450 | Medium-Strong (multiple bands) |

| C-Cl Stretch | 1100 – 1000 | Strong |

| Aromatic C-H Out-of-Plane Bend | 850 – 810 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass and elemental formula of the compound. The chemical formula is C₁₀H₆ClNO₂. The theoretical monoisotopic mass of the protonated molecule, [M+H]⁺, is calculated to be 208.0160 Da. A key feature in the mass spectrum would be the isotopic pattern characteristic of a chlorine-containing compound, with two peaks for the molecular ion cluster ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Plausible fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID) could involve the initial loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) from the aldehyde group, followed by cleavage of the oxazole ring or loss of the chlorine atom.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The UV-Vis spectrum of this compound is expected to show strong absorption in the ultraviolet region. The molecule contains an extended conjugated system encompassing the 4-chlorophenyl ring, the oxazole ring, and the carbaldehyde group. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org

The primary absorption band, or λ(max), would be attributed to a π → π* electronic transition. libretexts.org Based on similar conjugated heterocyclic aldehydes, this absorption maximum is predicted to occur in the range of 280-320 nm. The presence of the chlorine atom and the aldehyde group as auxochromes on the conjugated system would likely cause a bathochromic (red) shift compared to the parent 2-phenyloxazole (B1349099) structure. shimadzu.com

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, providing precise data on bond lengths, bond angles, and the spatial arrangement of atoms. This technique is crucial for confirming the connectivity of atoms, understanding the conformation of the molecule in the solid state, and analyzing intermolecular interactions that dictate the crystal packing.

For the compound this compound, which is achiral, the concept of absolute stereochemistry is not applicable. The primary goals of an X-ray crystallographic analysis would be to determine its precise molecular geometry and to understand how the molecules arrange themselves in a crystal lattice.

As of the latest literature surveys, a complete single-crystal X-ray diffraction study providing detailed crystallographic data for this compound has not been published in publicly accessible crystallographic databases or peer-reviewed journals. While the technique is paramount for such structural elucidation, specific experimental data tables for this compound are not available.

A hypothetical analysis would be expected to provide key structural insights, which would be presented in standardized tables.

Expected Crystallographic Data:

If a crystal structure were determined, the data would typically be summarized as shown in the table below. This includes the crystal system, the space group which describes the symmetry of the crystal, the dimensions of the unit cell (the basic repeating unit of the crystal), and parameters related to the quality of the data collection and structural refinement.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Expected Information |

|---|---|

| Empirical formula | C₁₀H₆ClNO₂ |

| Formula weight | 207.61 |

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a (Å), b (Å), c (Å) |

| α (°), β (°), γ (°) | |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Density (calculated) (Mg/m³) | Calculated density of the crystal |

| Radiation type | e.g., Mo Kα, Cu Kα |

| Temperature (K) | Data collection temperature |

| Final R indices [I > 2σ(I)] | R₁, wR₂ |

Expected Molecular Geometry Insights:

The analysis would also confirm the planarity of the oxazole ring and the relative orientation of the 4-chlorophenyl and carbaldehyde substituents. The dihedral angle between the plane of the oxazole ring and the plane of the chlorophenyl ring is a key conformational parameter. Intermolecular interactions, such as potential C–H···O or C–H···N hydrogen bonds, or π–π stacking interactions between the aromatic rings, would be identified and quantified, as these forces are fundamental to the stability of the crystal structure.

Table 2: Examples of Key Geometric Parameters Expected from Analysis

| Measurement | Description |

|---|---|

| Dihedral Angle (Oxazole/Phenyl) | The angle between the planes of the two ring systems. |

| Bond Lengths (Å) | Precise distances between covalently bonded atoms (e.g., C=O, C-Cl, C-N). |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., O-C-C, C-N=C). |

Applications and Emerging Research Directions for the Oxazole 4 Carbaldehyde Scaffold

Role as a Key Intermediate in Complex Organic Synthesis

The 2-(4-Chlorophenyl)oxazole-4-carbaldehyde scaffold is a significant building block in organic synthesis primarily due to the reactivity of its aldehyde group and the stability of the disubstituted oxazole (B20620) core. The oxazole ring itself is a thermally stable entity. tandfonline.com The aldehyde functional group at the C4 position serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more elaborate molecular architectures.

Standard synthetic transformations involving the aldehyde group include:

Oxidation: The carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(4-chlorophenyl)oxazole-4-carboxylic acid, providing a key precursor for the synthesis of amides, esters, and other acid derivatives.

Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, (2-(4-chlorophenyl)oxazol-4-yl)methanol, which can be used in etherification or esterification reactions.

Nucleophilic Addition and Condensation: The aldehyde is susceptible to nucleophilic attack and can participate in condensation reactions with amines or related nucleophiles to form imines (Schiff bases) and other C-N bonded structures. smolecule.com

Carbon-Carbon Bond Formation: The aldehyde group facilitates crucial C-C bond-forming reactions such as the Wittig reaction to form alkenes, aldol condensations, and Grignard reactions, enabling significant extension and diversification of the molecular framework.

The oxazole ring itself can be synthesized through several established methods, including the Robinson-Gabriel synthesis (cyclodehydration of α-acylamino ketones), the van Leusen reaction (reacting an aldehyde with TosMIC), and the Fischer oxazole synthesis from cyanohydrins and aldehydes. These methods provide access to the core 2-aryl-oxazole-4-carbaldehyde structure, which then serves as the key intermediate for further synthetic elaboration. The Diels-Alder reaction, where the oxazole acts as a diene, offers a pathway to synthesize substituted pyridine (B92270) derivatives, highlighting the utility of the core scaffold in creating different heterocyclic systems. wikipedia.org

Design and Discovery of New Chemical Entities in Medicinal Chemistry

The oxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic molecules with a wide spectrum of biological activities. nih.govmdpi.comnih.gov Its structure is often considered a bioisostere of amide or ester functionalities, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors. mdpi.com The this compound framework combines this valuable heterocyclic core with a 4-chlorophenyl group, a common moiety in many pharmaceuticals that can enhance binding affinity and modulate pharmacokinetic properties.

The rational design of new drugs often begins with a core scaffold like this compound, which is systematically modified to optimize its interaction with a specific biological target. The aldehyde group at the C4 position is an ideal starting point for creating a library of derivatives. smolecule.com By reacting the aldehyde with various amines, hydrazines, or other nucleophiles, chemists can introduce a wide range of substituents. This allows for a systematic exploration of the structure-activity relationship (SAR), which details how specific chemical modifications influence the biological activity of the compound. researchgate.netacs.org

For instance, in the development of phosphodiesterase 4 (PDE4) inhibitors, researchers have designed and synthesized series of pyrazole derivatives containing a 4-phenyl-2-oxazole moiety. nih.gov SAR studies on these compounds revealed that the nature of the substituent on the phenyl ring at the 2-position of the oxazole significantly affects the inhibitory activity. nih.gov Molecular modeling and docking studies are often employed in tandem with synthesis to predict how these newly designed molecules will bind to the target's active site, guiding further structural modifications to enhance potency and selectivity. nih.govebi.ac.uk

Derivatives of the 2-aryl-oxazole scaffold have been successfully developed as potent and selective inhibitors for various molecular targets. A prominent example is the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways and a key target for treating conditions like asthma and COPD. researchgate.net

A series of pyrazole derivatives featuring a 4-phenyl-2-oxazole core were designed and found to have significant inhibitory activity against the PDE4B isoform. nih.gov Molecular docking studies showed that these compounds could form crucial hydrogen bonds and π-π stacking interactions within the catalytic domain of the PDE4B protein, effectively blocking the access of its natural substrate, cAMP. nih.gov One of the lead compounds from this series demonstrated potent activity in in-vitro enzyme assays and also showed good in-vivo efficacy in animal models of inflammatory diseases. nih.govebi.ac.uk Other research has identified substituted quinolyl oxazoles as another novel and highly potent series of PDE4 inhibitors. nih.gov

Another study on 2,4,5-trisubstituted oxazoles identified compounds with the potential to inhibit aquaporin-4 (AQP4), a water channel protein implicated in lung inflammation. nih.gov Computational docking studies suggested that these oxazole derivatives could bind effectively to the AQP4 channel, and subsequent in-vitro experiments confirmed their ability to inhibit both AQP4 and inflammatory cytokines in human lung cells. nih.gov

Contributions to Chemical Biology Research

Beyond their direct therapeutic potential, oxazole-containing molecules are valuable tools in chemical biology for studying complex biological systems. A chemical probe is a small molecule used to explore biological phenomena. acs.org Due to their favorable photophysical properties, such as fluorescence, oxazole derivatives can be developed into probes for bioimaging applications. researchgate.netnih.gov

The inherent fluorescence of the oxazole scaffold can be tuned by modifying its substituents. nih.gov This allows for the creation of probes that can selectively accumulate in and visualize specific cellular organelles, such as mitochondria or lysosomes. nih.gov For example, researchers have developed oxazole derivatives that act as selective fluorescent probes for lipid-based structures within the cytosol. researchgate.net

Furthermore, the oxazole scaffold can be incorporated into more complex chemical probes, such as photoaffinity labels. nih.gov These probes are designed to bind to a specific biological target (e.g., an enzyme or receptor) and then, upon exposure to light, form a permanent covalent bond. By attaching a reporter tag, such as biotin, to the probe, researchers can isolate and identify the target protein, helping to elucidate the mechanism of action of a drug or to discover new drug targets. nih.gov A related benzoxazole derivative has been suggested for use in biochemical assays to study enzyme interactions. smolecule.com

Potential Applications in Materials Science and Advanced Functional Molecules

The conjugated π-electron system of the this compound scaffold imparts electronic and photophysical properties that are of interest in the field of materials science. smolecule.com Heterocyclic compounds like oxazoles are being explored for their use in developing novel organic materials with specific functions. scilit.com

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the oxazole ring makes it a suitable component for electron-transporting or hole-blocking layers in OLED devices. researchgate.net The fluorescence properties can also be harnessed to create emissive materials.

Polymers: Oxazoline, a related structure, can be polymerized to form poly(2-oxazoline)s (POx), a class of polymers with significant potential in biomedical applications, including as drug carriers and materials for tissue engineering. nih.gov The unique properties of the 2-(4-chlorophenyl)oxazole (B1595145) moiety could be incorporated into novel polymer structures.

Fluorescent Dyes and Sensors: The inherent fluorescence of the oxazole core, which can be modulated by the surrounding chemical environment, makes it a candidate for developing chemical sensors or fluorescent labels for materials. periodikos.com.br

While research into triazole-based materials is more established, the structural and electronic similarities of oxazoles suggest they are also promising candidates for creating functional materials like metal-organic frameworks (MOFs) and components for solar cells. researchgate.net

常见问题

Q. What are the standard synthetic routes for preparing 2-(4-Chlorophenyl)oxazole-4-carbaldehyde?

- Methodological Answer : A common approach involves condensation reactions between 4-chlorobenzaldehyde derivatives and appropriately functionalized oxazole precursors. For example, Vilsmeier-Haack formylation can introduce the aldehyde group onto the oxazole ring. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions such as oxidation or isomerization. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) should be employed to monitor intermediate formation .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Structural confirmation requires H/C NMR for functional group identification and infrared (IR) spectroscopy to verify the aldehyde stretch (~1700 cm). Mass spectrometry (MS) provides molecular weight validation. Cross-referencing spectral data with literature ensures accuracy .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with the SHELX suite (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and torsional conformations. For high-resolution data, anisotropic displacement parameters should be refined. If twinning is observed, SHELXD can assist in structure solution. Data processing via WinGX ensures compatibility with visualization tools like ORTEP for anisotropic displacement ellipsoid modeling .

Q. What strategies mitigate data contradictions when characterizing the reactive aldehyde group in this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- Experimental : IR spectroscopy (aldehyde C=O stretch) and H NMR (aldehyde proton at ~10 ppm).

- Computational : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and NMR chemical shifts.

Discrepancies between experimental and theoretical data may indicate solvent effects or crystal packing influences, requiring iterative refinement .

Q. How can reaction conditions be optimized to suppress isomerization during synthesis?

- Methodological Answer : Control isomerization by:

- Temperature : Lower temperatures (0–25°C) reduce thermal rearrangements.

- Catalyst Selection : Use mild Lewis acids (e.g., ZnCl) to stabilize intermediates without promoting side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) minimize proton exchange.

Monitor reaction progress via in-situ IR or real-time NMR to identify critical isomerization thresholds .

Hypothesis-Driven Research Applications

Q. What potential biological applications can be hypothesized based on the structural features of this compound?

- Methodological Answer : The oxazole ring and aldehyde group suggest utility as a pharmacophore in drug discovery. For example:

- Antimicrobial Activity : Screen against bacterial efflux pumps using agar diffusion assays.

- Enzyme Inhibition : Molecular docking studies (e.g., AutoDock Vina) to predict binding affinity with cytochrome P450 isoforms.

- Derivatization : Introduce hydrazone or Schiff base moieties via aldehyde-amine condensation to enhance bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。